1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone
Description
1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone is a hydroxyacetophenone derivative featuring two aromatic substituents: a 2,4-dihydroxyphenyl group and a 2-ethoxyphenoxy moiety. The compound’s molecular formula is C₁₆H₁₆O₅, with a molecular weight of 288.30 g/mol.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-2-20-15-5-3-4-6-16(15)21-10-14(19)12-8-7-11(17)9-13(12)18/h3-9,17-18H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFDRMPGKYCDGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone typically involves the reaction of 2,4-dihydroxyacetophenone with 2-ethoxyphenol under specific conditions. A common synthetic route includes:
Step 1: Protection of the hydroxyl groups in 2,4-dihydroxyacetophenone using a suitable protecting group.
Step 2: Reaction with 2-ethoxyphenol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Step 3: Deprotection of the hydroxyl groups to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ether derivatives.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Cellular Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of diaryl ethanones with varying substituents on the phenyl rings. Key structural analogs include:
Substituent Effects:
- Hydroxyl Groups (2,4-diOH): Enhance hydrogen bonding and acidity (pKa ~8–10), contributing to antioxidant properties .
- Phenoxy Linkage: The ether bridge (C-O-C) increases stability against hydrolysis relative to ester-linked analogs .
Physicochemical Properties
Key Observations:
Biological Activity
1-(2,4-Dihydroxyphenyl)-2-(2-ethoxyphenoxy)ethanone is an organic compound featuring both phenolic and ether functional groups, which are significant in determining its biological activity. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an antioxidant and anticancer agent.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H16O4
- CAS Number : 637750-83-5
The presence of the ethoxy group in its structure may influence its solubility and reactivity, potentially enhancing its biological activity compared to other phenolic compounds.
The biological activity of this compound is primarily attributed to its:
- Antioxidant Activity : The phenolic groups can donate hydrogen atoms to neutralize free radicals, thus protecting cells from oxidative stress.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, contributing to anti-inflammatory effects.
- Cellular Pathways Modulation : The compound may modulate signaling pathways related to cell proliferation and apoptosis, which is crucial for its potential anticancer properties.
Biological Activity Studies
Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of this compound.
Anticancer Activity
Research indicates that derivatives of 2,4-dihydroxyphenyl compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study on 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one derivatives showed inhibition of lung cancer A549 and colon cancer HT-29 cells, with mechanisms involving cell cycle arrest and downregulation of cyclin D1 via p38 kinase activation .
| Compound | Cancer Cell Lines Tested | Mechanism of Action |
|---|---|---|
| BChTT | A549, HT-29 | p38-mediated cyclin D1 downregulation |
| This compound | TBD | TBD |
Antioxidant Properties
The antioxidant properties are critical for compounds like this compound. The ability to scavenge free radicals can be quantitatively assessed using various assays (e.g., DPPH assay), although specific data for this compound is limited.
Case Studies
While direct case studies specifically on this compound are scarce, related compounds have shown promising results:
- Study on Phenolic Compounds : A comparative analysis demonstrated that phenolic compounds with similar structures exhibited reduced tumor growth in murine models due to their antioxidant and anti-inflammatory properties.
- Clinical Relevance : Compounds with similar functional groups have been investigated in clinical settings for their potential to enhance the efficacy of chemotherapy agents by mitigating oxidative stress in cancer patients.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
